molecular formula C16H18FN3OS B2769491 (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone CAS No. 1105230-19-0

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2769491
CAS No.: 1105230-19-0
M. Wt: 319.4
InChI Key: HOWFMWHVZXDJAO-UHFFFAOYSA-N
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Description

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone: is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate .

Biology

Biologically, (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains .

Medicine

In medicinal chemistry, this compound is being explored for its potential anticancer properties. The thiadiazole ring is known for its ability to interact with biological targets, making it a promising candidate for drug development .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Mechanism of Action

The mechanism of action of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone: Similar structure but with a methyl group instead of an ethyl group.

    (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the ethyl group on the thiadiazole ring and the fluorophenyl group makes (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone unique. These groups can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in various applications .

Properties

IUPAC Name

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWFMWHVZXDJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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